molecular formula C9H6O4 B1218279 4-Carboxyphenylglyoxal CAS No. 20099-54-1

4-Carboxyphenylglyoxal

Cat. No.: B1218279
CAS No.: 20099-54-1
M. Wt: 178.14 g/mol
InChI Key: NTJTXGBCDNPQIV-UHFFFAOYSA-N
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Description

4-Carboxyphenylglyoxal is an organic compound with the molecular formula C9H6O4 It contains both an aldehyde and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Carboxyphenylglyoxal can be synthesized through several methods. One common approach involves the oxidation of 4-carboxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium to facilitate the formation of the glyoxal group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Carboxyphenylglyoxal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-carboxybenzoic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Carboxyphenylglyoxal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-carboxyphenylglyoxal involves its interaction with nucleophiles, leading to the formation of various derivatives. The aldehyde group is highly reactive, allowing it to form Schiff bases with amines and undergo condensation reactions. These interactions are crucial in its applications in enzyme inhibition and organic synthesis .

Comparison with Similar Compounds

    Phenylglyoxal: Lacks the carboxyl group, making it less versatile in certain reactions.

    4-Carboxybenzaldehyde: Lacks the glyoxal group, limiting its reactivity in forming certain derivatives.

Uniqueness: 4-Carboxyphenylglyoxal’s combination of aldehyde and carboxylic acid functional groups makes it uniquely suited for a wide range of chemical reactions and applications. Its ability to participate in both oxidation and reduction reactions, as well as form various substituted derivatives, sets it apart from similar compounds .

Properties

IUPAC Name

4-oxaldehydoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJTXGBCDNPQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173919
Record name 4-Carboxyphenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20099-54-1
Record name 4-(2-Oxoacetyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20099-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxyphenylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020099541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxyphenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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